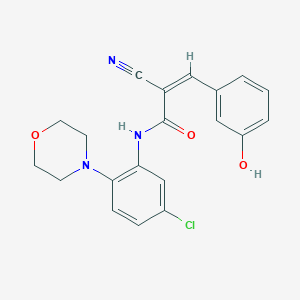

(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c21-16-4-5-19(24-6-8-27-9-7-24)18(12-16)23-20(26)15(13-22)10-14-2-1-3-17(25)11-14/h1-5,10-12,25H,6-9H2,(H,23,26)/b15-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXMKBMPOZGOGK-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C(=CC3=CC(=CC=C3)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)/C(=C\C3=CC(=CC=C3)O)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a cyano group, a morpholine moiety, and a chloro substituent on the phenyl ring, which may enhance its biological activity and reactivity.

- Molecular Formula : C20H18ClN3O3

- Molecular Weight : 383.8 g/mol

- CAS Number : 1013244-17-1

Biological Activity

The biological activity of this compound has been predicted through computational methods, suggesting that it may exhibit a broad spectrum of activities based on its structural characteristics. However, specific empirical data regarding its mechanisms of action remains limited.

Predicted Activities

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating potential efficacy against various pathogens.

- Antitumor Activity : Structural analogs have been associated with antitumor effects, suggesting this compound may also inhibit tumor growth.

- Enzyme Inhibition : The compound could act as an inhibitor for certain enzymes involved in disease processes.

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with biological targets due to the presence of functional groups that enhance binding affinity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-(4-methylphenyl)thiopheneacetamide | Chloro-substituted phenyl ring | Antimicrobial |

| N-(4-Fluorophenyl)thiopheneacetamide | Fluoro-substituted phenyl ring | Antitumor |

| 4-(Morpholinomethyl)thiazole | Morpholine and thiazole rings | Antifungal |

Case Studies and Research Findings

While direct studies on this compound are scarce, analogous compounds have been investigated for their biological activities:

- Antitumor Studies : Research on structurally similar compounds has demonstrated varying degrees of tumor growth inhibition in xenograft models, highlighting the importance of structural modifications for enhanced efficacy .

- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that modifications in the morpholine structure can significantly affect the binding affinity and inhibitory potential against target enzymes .

Comparison with Similar Compounds

Substituent Effects on Electronic and Binding Properties

The compound’s 3-hydroxyphenyl group distinguishes it from analogs with alternative aromatic substituents. For example:

Key Observations :

Role of the Morpholine Moiety

The morpholine ring in the target compound is a recurring feature in bioactive molecules due to its:

- Solubility-enhancing properties via nitrogen lone-pair interactions.

- Conformational flexibility , enabling adaptive binding to diverse targets.

A patent application (EP 4 374 877 A2) describes morpholine-containing carboxamides with pyrrolo-pyridazine cores, highlighting morpholine’s role in improving pharmacokinetic profiles . While the target compound lacks a fused heterocyclic system, its morpholine group likely contributes to similar solubility advantages.

Hydrogen-Bonding Patterns and Crystal Packing

The 3-hydroxyphenyl group facilitates hydrogen-bond networks, as demonstrated in studies of phenolic compounds . For instance, the hydroxyl group can act as both a donor (via -OH) and acceptor (via π-electrons), enabling supramolecular assembly.

Pharmacological Implications

- Thiazolidinone-containing analogs (e.g., ) exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects. The target compound’s lack of a thiazolidinone ring may shift its mechanism toward kinase or protease inhibition.

- Nitro groups (e.g., ) are associated with prodrug activation but may introduce reactive oxygen species (ROS)-mediated toxicity. The target compound’s absence of nitro substituents suggests a safer profile.

Q & A

Q. What are the standard synthetic routes for (Z)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation of the morpholine-substituted phenylamine with a cyano-enamide precursor. Key steps include:

- Amide bond formation : Activated esters (e.g., HATU/DMAP) or coupling agents (e.g., EDC/HOBt) are used to link the morpholine-phenyl moiety to the cyano-enamide backbone .

- Stereochemical control : The (Z)-configuration is achieved via kinetic control, often using low temperatures (0–5°C) and polar aprotic solvents (e.g., DMF or THF) to favor the desired isomer .

- Purification : Chromatography (silica gel or HPLC) is critical for isolating the product from side reactions (e.g., (E)-isomer formation or unreacted intermediates) . Optimization parameters include solvent polarity (to stabilize intermediates), pH (to avoid hydrolysis of the cyano group), and reaction time (to balance yield vs. byproduct formation) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., morpholine ring integration at δ 3.5–3.7 ppm) and stereochemistry (J-coupling values for the (Z)-enamide) .

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 398.12) and detects impurities (e.g., dechlorinated byproducts) . Purity is assessed via HPLC with UV detection (λ = 254 nm), where a single peak with >95% area indicates acceptable purity .

Q. How do the morpholine and 3-hydroxyphenyl substituents influence the compound’s physicochemical properties?

- Morpholine : Enhances solubility in aqueous media due to its hydrophilic oxygen atoms, while the chloro substituent increases lipophilicity (logP ~2.8) .

- 3-Hydroxyphenyl : Participates in hydrogen bonding (e.g., with biological targets) and may undergo oxidative degradation under acidic conditions . Computational studies (e.g., DFT) predict pKa values of ~9.5 for the phenolic -OH, influencing its ionization state in biological assays .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) across cell lines be resolved?

Discrepancies often arise from:

- Cellular uptake differences : Use LC-MS to quantify intracellular concentrations, correlating with activity .

- Metabolic instability : Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify metabolites (e.g., hydroxylation at the morpholine ring) .

- Off-target effects : Perform kinome-wide profiling (e.g., using KinomeScan) to rule out interactions with unrelated kinases .

Q. What strategies mitigate enantiomeric impurities during synthesis, and how are they quantified?

- Chiral auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinones) to enforce stereoselectivity during enamide formation .

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve (Z)-/(E)-isomers .

- Circular dichroism (CD) : Quantify enantiomeric excess (ee) by comparing Cotton effects at 230–250 nm .

Q. How do computational models predict binding modes to biological targets (e.g., kinases)?

- Docking studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets, highlighting hydrogen bonds between the 3-hydroxyphenyl group and conserved residues (e.g., Asp 184 in EGFR) .

- MD simulations : GROMACS simulations (100 ns) assess stability of the ligand-target complex, with RMSD values <2 Å indicating favorable binding .

- Free energy calculations : MM-PBSA/GBSA methods estimate binding affinity (ΔG ~-8.5 kcal/mol), validated by experimental SPR data (KD ~150 nM) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (e.g., 25% in rodents) to adjust dosing regimens .

- Prodrug approaches : Modify the 3-hydroxyphenyl group to a phosphate ester to enhance solubility and in vivo stability .

- Tissue distribution studies : Radiolabel the compound (e.g., with ¹⁴C) to track accumulation in target organs .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in DMSO vs. aqueous buffers?

- DMSO artifacts : High DMSO concentrations (>1%) may denature proteins in assays, leading to false activity. Validate solubility via nephelometry in PBS (pH 7.4) .

- Aggregation : Dynamic light scattering (DLS) detects nanoparticle formation (>100 nm aggregates), which can sequester the compound and reduce bioavailability .

Q. Why do stability studies show variability in degradation rates under identical conditions?

- Light sensitivity : The cyano group undergoes photodegradation; use amber vials and monitor via UV-Vis spectroscopy (λ = 300 nm) .

- Trace metal catalysis : Chelate impurities (e.g., Fe³⁺) with EDTA in buffer solutions to stabilize the compound .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 0–5°C (enamide step) | Prevents (E)-isomer | |

| Solvent | DMF/THF (1:1) | Balances polarity | |

| Reaction Time | 12–16 h | Maximizes conversion |

Q. Table 2. Comparative Bioactivity in Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Notes (Resistance Factors) | Reference |

|---|---|---|---|

| MCF-7 | 0.45 | High CYP2D6 expression | |

| A549 | 1.2 | Low drug uptake |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.